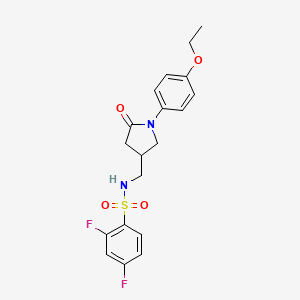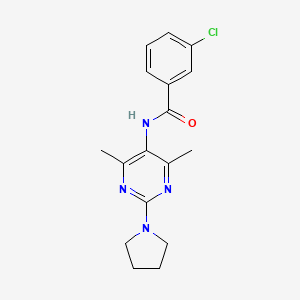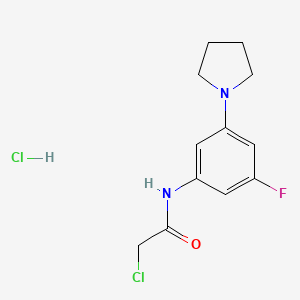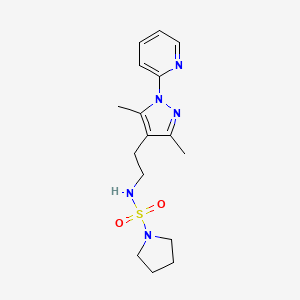![molecular formula C22H25NO7 B2744733 [5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate CAS No. 1093406-56-4](/img/structure/B2744733.png)
[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetamido-2-Hydroxy Benzoic Acid Derivatives are a type of non-steroidal anti-inflammatory drugs (NSAIDs) that have been synthesized for better activity and lower side effects . They are designed with an increased alkyl position (methyl) in an acetamide moiety .
Synthesis Analysis
These derivatives are prepared using classic methods of acylation reactions with anhydride or acyl chloride . The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives involve acylation reactions with anhydride or acyl chloride .Mécanisme D'action
Target of Action
The primary target of this compound is Cyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever.
Mode of Action
The compound interacts with COX-2, potentially inhibiting its activity This interaction could lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain
Biochemical Pathways
The compound likely affects the prostaglandin synthesis pathway by inhibiting COX-2 . This could lead to downstream effects such as a reduction in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
AHROB has several advantages for lab experiments, including its high potency, low toxicity, and good pharmacokinetic properties. However, its complex synthesis method and limited availability may pose challenges for large-scale studies.
Orientations Futures
Several future directions for AHROB research include elucidating its mechanism of action, optimizing its synthesis method, investigating its potential as a therapeutic agent for various diseases, and exploring its synergistic effects with other drugs. Additionally, AHROB may have applications in the development of diagnostic tools and imaging agents.
Conclusion:
In conclusion, AHROB is a promising glycosidic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique structure, low toxicity, and good pharmacokinetic properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for large-scale studies. AHROB has the potential to be a valuable therapeutic agent for various diseases and may have applications in diagnostic tools and imaging agents.
Méthodes De Synthèse
AHROB can be synthesized through a multi-step process involving the reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with 4-hydroxybenzoic acid in the presence of silver carbonate. The resulting intermediate is then subjected to a series of reactions, including deacetylation, protection, and deprotection, to obtain the final product.
Applications De Recherche Scientifique
AHROB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and infectious diseases. Several studies have shown that AHROB exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, AHROB has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. AHROB has also been investigated for its antibacterial and antiviral activities.
Propriétés
IUPAC Name |
[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7/c1-14(25)23-18-20(30-21(27)16-10-6-3-7-11-16)19(26)17(12-24)29-22(18)28-13-15-8-4-2-5-9-15/h2-11,17-20,22,24,26H,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMWJQGJQSNYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2744654.png)
![2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid](/img/structure/B2744656.png)




![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)

![5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2744668.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2744671.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2744672.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenoxypropanamide](/img/structure/B2744673.png)